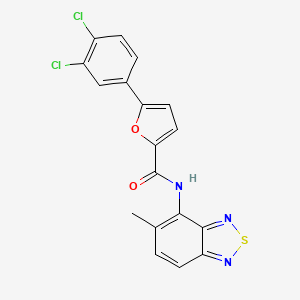![molecular formula C22H20Br2N2O3 B11562322 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of bromine atoms, methoxy groups, and hydrazide functionalities, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of butanehydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Bromination: The aromatic rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms.
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Coupling: The final step involves the coupling of the brominated and methoxylated aromatic rings with the hydrazone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
科学研究应用
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-chloronaphthalen-2-yl)oxy]butanehydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C22H20Br2N2O3 |
|---|---|
分子量 |
520.2 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide |
InChI |
InChI=1S/C22H20Br2N2O3/c1-3-18(29-20-10-8-14-6-4-5-7-17(14)21(20)24)22(27)26-25-13-15-12-16(23)9-11-19(15)28-2/h4-13,18H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChI 键 |
IDKHJMNWSHQNMZ-DHRITJCHSA-N |
手性 SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
规范 SMILES |
CCC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562240.png)
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11562244.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B11562248.png)
![N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11562252.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11562260.png)
![2-(2-Cyanophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11562262.png)
![5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11562265.png)

![2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11562275.png)
![2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11562277.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11562282.png)
![4-amino-N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11562289.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
